molecular formula C15H21NO2 B11864692 Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol

Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol

Cat. No.: B11864692
M. Wt: 247.33 g/mol
InChI Key: WQPABJNOOXVNSE-DOMZBBRYSA-N
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Description

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group, a methyl group, and a spiro linkage between a cyclopentane ring and an isoquinoline moiety. The spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a methoxy-substituted cyclopentanone with a methyl-substituted isoquinoline derivative can yield the desired spiro compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods would depend on the specific requirements of the application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The isoquinoline moiety can be reduced to form a tetrahydroisoquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the isoquinoline moiety can produce a tetrahydroisoquinoline derivative.

Scientific Research Applications

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol involves its interaction with specific molecular targets. The methoxy and methyl groups, along with the spiro linkage, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is unique due to its spirocyclic structure, which imparts significant rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1'R,4R)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol

InChI

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15+/m1/s1

InChI Key

WQPABJNOOXVNSE-DOMZBBRYSA-N

Isomeric SMILES

CN1CC2=C(C=C(C=C2)OC)[C@@]3(C1)CC[C@H](C3)O

Canonical SMILES

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O

Origin of Product

United States

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